![molecular formula C5H10ClN3 B3107089 3-Propyl-1H-1,2,4-triazole hydrochloride CAS No. 1609401-01-5](/img/structure/B3107089.png)
3-Propyl-1H-1,2,4-triazole hydrochloride
Overview
Description
3-Propyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1609401-01-5 . It has a molecular weight of 147.61 . The IUPAC name for this compound is 3-propyl-1H-1,2,4-triazole hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Propyl-1H-1,2,4-triazole hydrochloride consists of a five-membered ring containing three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3, (H,6,7,8);1H .Scientific Research Applications
Medicinal Chemistry
1,2,3-Triazoles, including 3-Propyl-1H-1,2,4-triazole hydrochloride, have been used in medicinal chemistry for various purposes. They have been used as inhibitors for c-Met protein kinase, which is a therapeutic target for several types of cancer . They have also shown GABA A allosteric modulating activity .
Antibacterial Applications
Triazoles are known for their antibacterial properties . They can be used in the development of new antibacterial drugs.
Antifungal Applications
In addition to their antibacterial properties, triazoles also exhibit antifungal properties . They can be used in the development of antifungal drugs.
Antioxidant Applications
Triazoles have been found to possess antioxidant properties . They can be used in the development of antioxidant drugs.
Fluorescent Probes
1,2,3-Triazoles have been used as fluorescent probes . They can be used in biological imaging and diagnostics.
Polymer Chemistry
1,2,3-Triazoles have been incorporated into polymers for use in solar cells . They can be used in the development of new materials for energy applications.
Supramolecular Chemistry
1,2,3-Triazoles have found broad applications in supramolecular chemistry . They can be used in the development of new supramolecular structures.
Chemical Biology
1,2,3-Triazoles have been used in chemical biology . They can be used in the development of new chemical tools for biological research.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that triazole compounds, in general, have been associated with various biological activities, including antifungal and antiviral activities . They are known to interact with the amino acids present in the active site of certain enzymes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Triazole compounds are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This inhibition leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Result of Action
Based on the known actions of similar triazole compounds, it can be inferred that the compound may have potential antifungal and antiviral activities .
properties
IUPAC Name |
5-propyl-1H-1,2,4-triazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3,(H,6,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLZFXCRQUDJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-1H-1,2,4-triazole hydrochloride | |
CAS RN |
19932-60-6 | |
Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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